CL 307-24 vs. TPMPA: GABAA-ρ1 Antagonist Potency
CL 307-24 inhibits human recombinant GABAA-ρ1 receptors expressed in Xenopus laevis oocytes with an IC50 of 12.9 µM [1]. The reference antagonist TPMPA exhibits an IC50 of 2.2 µM in the same assay system [2]. While TPMPA is approximately 5.9-fold more potent at this target, CL 307-24's value remains in a workable concentration range for functional studies and is the only GABAA-ρ1 antagonist with documented ATPase inhibitory activity.
| Evidence Dimension | GABAA-ρ1 antagonist potency |
|---|---|
| Target Compound Data | IC50 = 12.9 µM |
| Comparator Or Baseline | TPMPA: IC50 = 2.2 µM |
| Quantified Difference | TPMPA is ~5.9-fold more potent |
| Conditions | Human recombinant GABAA-ρ1 receptors expressed in Xenopus laevis oocytes; GABA-induced chloride current measured by two-electrode voltage clamp |
Why This Matters
This establishes the baseline GABAA-ρ1 activity of CL 307-24, providing a reference point for researchers who require a tool with combined GABAA-ρ1 antagonism and ATPase inhibition.
- [1] BindingDB. BDBM50492304 (CHEMBL2398120). Antagonist activity at human recombinant GABAA rho1 receptor expressed in Xenopus laevis assessed as inhibition of GABA-induced chloride current. IC50: 1.29E+4 nM. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. TPMPA ligand activity chart: IC50 = 2220 nM for GABAA-ρ1. View Source
